molecular formula C8H12F3N3 B11730730 ethyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

ethyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11730730
M. Wt: 207.20 g/mol
InChI Key: QCHDIJPTNULARN-UHFFFAOYSA-N
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Description

Ethyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine is a compound that features a pyrazole ring substituted with a trifluoromethyl group and an ethylamine moiety

Chemical Reactions Analysis

Types of Reactions

Ethyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Ethyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or activation of specific pathways . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ethyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine include other pyrazole derivatives with trifluoromethyl groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylamine moiety enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H12F3N3

Molecular Weight

207.20 g/mol

IUPAC Name

N-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]ethanamine

InChI

InChI=1S/C8H12F3N3/c1-3-12-4-6-5-13-14(2)7(6)8(9,10)11/h5,12H,3-4H2,1-2H3

InChI Key

QCHDIJPTNULARN-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=C(N(N=C1)C)C(F)(F)F

Origin of Product

United States

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